molecular formula C9H9N3O B3354059 1-amino-4-methoxy-Phthalazine CAS No. 57315-38-5

1-amino-4-methoxy-Phthalazine

Cat. No.: B3354059
CAS No.: 57315-38-5
M. Wt: 175.19 g/mol
InChI Key: VTHTUAKZNWYMEB-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-phthalazine (CAS 57315-38-5) is a high-purity chemical intermediate offered for research and development purposes. This compound belongs to the phthalazine class of heterocycles, which are recognized for their significant pharmacological potential. The structure of this compound, featuring both amino and methoxy functional groups, makes it a versatile building block for the synthesis of more complex molecules . Researchers utilize this compound in medicinal chemistry projects, particularly in the exploration of new kinase inhibitors and cytotoxic agents . Its molecular framework is a key motif in the development of substances evaluated for anticancer properties . As a specialist intermediate, it is supplied with a typical purity of 99% . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxyphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHTUAKZNWYMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481577
Record name 1-amino-4-methoxy-Phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57315-38-5
Record name 4-Methoxy-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57315-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-amino-4-methoxy-Phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-phthalazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-phthalic anhydride with hydrazine hydrate to form 4-methoxy-phthalhydrazide. This intermediate is then cyclized to form this compound. The reaction typically requires heating under reflux conditions and the use of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methoxy-phthalazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-Amino-4-methoxy-phthalazine is primarily utilized as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations:

  • Oxidation : Produces nitro derivatives.
  • Reduction : Yields amino derivatives with reduced functional groups.
  • Substitution : Facilitates the formation of various substituted phthalazine derivatives depending on the nucleophile used.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, compounds derived from this compound showed promising results in inhibiting cell growth across multiple cancer cell lines, including leukemia and breast cancer .

Case Study: Anticancer Screening

In vitro screening against the NCI 60 cell panel revealed that several derivatives of this compound exhibited over 90% growth inhibition in various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets:

  • VEGFR-2 Inhibition : Recent studies have focused on designing phthalazine derivatives that act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . The incorporation of different spacers has been shown to enhance binding affinity and anticancer activity.

Industrial Applications

In addition to its biological applications, this compound is used in:

  • The development of new materials.
  • The synthesis of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-amino-4-methoxy-phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1-amino-4-methoxy-phthalazine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 1-NH₂, 4-OCH₃ C₉H₉N₃O 175.18 Electron-donating groups enhance solubility; potential for hydrogen bonding.
1-Amino-4-(2'-thienyl)phthalazine 1-NH₂, 4-thienyl C₁₂H₉N₃S 227.28 Thienyl group introduces π-conjugation; moderate yields in synthesis .
1-Chloro-4-(4-methylphenyl)phthalazine 1-Cl, 4-(4-CH₃C₆H₄) C₁₅H₁₁ClN₂ 254.71 Chloro group increases reactivity; used as a research chemical .
1-(4-Methoxyphenyl)phthalazine 4-OCH₃C₆H₄ C₁₅H₁₂N₂O₂ 252.27 Methoxy enhances lipophilicity; lacks amino group for target interaction .

Research Findings and Data

Pharmacological Highlights

  • 1-Amino-4-(2'-thienyl)phthalazine derivatives: Under investigation for bioactivity; preliminary data suggest moderate cytotoxicity against cancer cell lines .
  • 1-Chloro-4-(methoxy-d3)-phthalazine: Deuterated methoxy group used in metabolic tracing; shows stability in DMSO and methanol .
  • 4-Benzyl-phthalazinones: Exhibit vasorelaxant and cardiotonic effects, highlighting the role of substituents in cardiovascular applications .

Challenges and Opportunities

  • Synthetic Limitations: Amino and methoxy groups may require protection/deprotection strategies to avoid side reactions .
  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., benzyl, thienyl) improve target affinity but reduce solubility, whereas methoxy balances lipophilicity and bioavailability .

Q & A

Q. How should researchers address conflicting computational vs. experimental data?

  • Hybrid approaches : Combine DFT-predicted reactivity with experimental cyclic voltammetry to validate redox potentials.
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between calculated and observed spectroscopic data .

Ethical and Safety Guidelines

  • Handling : Use PPE (gloves, masks) and fume hoods during synthesis to avoid exposure to hydrazine derivatives .
  • Waste disposal : Segregate halogenated byproducts and consult biohazard protocols for DMF-containing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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